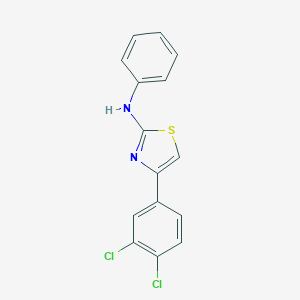

4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-20-15(19-14)18-11-4-2-1-3-5-11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMUELRNLOTEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

α-Bromination : 3,4-Dichloroacetophenone undergoes regioselective bromination using N-bromosuccinimide (NBS) in the presence of lactic acid at 90–100°C.

-

Cyclization : The resulting α-bromo-3,4-dichloroacetophenone reacts with N-phenylthiourea, facilitated by lactic acid’s dual role as solvent and catalyst.

Key Parameters

-

Temperature : 90–100°C

-

Time : 10–15 minutes

-

Solvent : Solvent-free (neat) or lactic acid

This method aligns with green chemistry principles, eliminating hazardous solvents and column purification.

Classic Hantzsch Approach Using Pre-formed α-Haloketones

The traditional two-step synthesis involves pre-forming α-chloro-3,4-dichloroacetophenone before cyclization with N-phenylthiourea.

Synthetic Procedure

-

α-Halogenation : 3,4-Dichloroacetophenone is treated with chlorine gas or sulfuryl chloride in acetic acid to yield α-chloro-3,4-dichloroacetophenone.

-

Cyclization : The α-chloroketone reacts with N-phenylthiourea in a methanol-water mixture under reflux with catalytic HCl.

Optimization Insights

-

Work-up : Neutralization with NaOH precipitates the product, which is recrystallized from chloroform-hexane.

-

Yield : ~85–90% (based on analogous N-arylthiazol-2-amine syntheses)

This method is robust for large-scale production but requires handling corrosive reagents.

Sonication-Assisted Synthesis with Nano-BF₃/SiO₂ Catalysis

A sonochemical approach using nano-BF₃/SiO₂ as a catalyst accelerates the cyclization step, reducing reaction times.

Protocol Highlights

-

Catalyst Preparation : Nano-BF₃/SiO₂ is synthesized via impregnation of boron trifluoride on silica gel.

-

Cyclization : α-Bromo-3,4-dichloroacetophenone and N-phenylthiourea are sonicated with 37% nano-BF₃/SiO₂ at ambient temperature.

Performance Metrics

-

Time : 10–20 minutes

-

Advantages : Avoids high temperatures, enhances atom economy

Comparative Analysis of Preparation Methods

The table below contrasts the three methods based on critical parameters:

Critical Considerations in Synthesis

Selectivity Challenges

The electronic effects of the 3,4-dichlorophenyl group may lead to regiochemical competition during cyclization. Steric hindrance from the dichloro substituents necessitates precise temperature control to avoid byproducts.

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Antimicrobial Activity : Studies have shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains, demonstrating their potential as antibacterial agents .

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have highlighted the effectiveness of 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine in inducing apoptosis in cancer cells .

- Agricultural Chemistry

- Material Science

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In another research article focusing on anticancer properties, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent inhibition of cell growth and an increase in apoptotic markers upon treatment with 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine .

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with halogenated aryl groups and varied N-substituents have been extensively studied. Below is a detailed comparison based on structural variations, synthetic efficiency, and biological activities.

Substituents on the Thiazole Ring

- Halogen Position: 4-(3,4-Dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine: Exhibits chlorine atoms at the 3- and 4-positions of the phenyl ring. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (QA-1974): Positional isomer with dichloro groups at 2- and 4-positions. The altered electronic effects may influence binding to biological targets . This compound demonstrated antibacterial activity against Staphylococcus aureus .

N-Substituent Variations

Key Structural Insights and Trends

Halogen Effects : 3,4-Dichloro substitution optimizes electronic and steric properties for kinase interactions, while fluorine improves metabolic stability.

N-Substituent Diversity : Allyl or propargyl groups reduce molecular weight and may enhance blood-brain barrier penetration, whereas aryl groups (e.g., phenyl, methoxyphenyl) improve solubility or target affinity.

Synthetic Challenges : Complex N-substituents (e.g., triazolylmethyl) require multi-step syntheses but offer tailored biological profiles .

Biological Activity

4-(3,4-Dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a unique chemical structure that includes a thiazole ring, dichlorophenyl group, and phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine is . The presence of the thiazole ring contributes to its reactivity and biological activity. The compound’s IUPAC name reflects its structural components and highlights the importance of the dichlorophenyl moiety in its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways. For example, it has been suggested that the compound can inhibit enzymes related to cell proliferation, thereby exhibiting potential anticancer effects .

Antimicrobial Activity

Research indicates that 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine exhibits significant antimicrobial properties. A study evaluated several thiazole derivatives against Leishmania amazonensis, demonstrating promising results for this compound as a potential antileishmanial agent . The structure-activity relationship (SAR) analysis highlighted critical aspects influencing its efficacy.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, synthesized carborane-thiazole derivatives demonstrated antiproliferative activity against human glioblastoma (A172), murine melanoma (B16F10), and human breast adenocarcinoma (MDA-MB-231) cell lines . The IC50 values for these compounds ranged from 5.03 µM to 7.88 µM across different cell lines, indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| A172 (Human glioblastoma) | 5.77 - 7.88 |

| B16F10 (Murine melanoma) | 5.03 - 5.88 |

| MDA-MB-231 (Human breast adenocarcinoma) | 6.02 - 7.32 |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . The IC50 values for COX inhibition were reported as follows:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to or including 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine:

- Antileishmanial Activity : A study synthesized multiple thiazole derivatives and tested them against Leishmania amazonensis. The findings suggested that structural modifications could enhance biological activity and selectivity against leishmaniasis .

- Antiproliferative Studies : Research on carborane-thiazole conjugates revealed their effectiveness against multiple cancer cell lines with some compounds exhibiting superior activity compared to standard treatments .

- Enzyme Inhibition : Studies demonstrated that thiazole derivatives could inhibit tyrosinase and other enzymes linked to metabolic disorders and cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting a substituted carboxylic acid (e.g., 4-phenyl butyric acid) with thiosemicarbazide derivatives in the presence of POCl₃ under reflux conditions (90°C for 3 hours) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and controlling pH during precipitation (pH 8-9 using ammonia solution) to improve yield and purity . Recrystallization from DMSO/water mixtures (2:1 ratio) is recommended for purification .

Q. How is the crystal structure of this compound determined, and what are the key intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related thiazol-2-amine derivatives exhibit planar thiazole rings with dihedral angles of 1.2–7.6° between substituents . Key interactions include N–H⋯S hydrogen bonds (2.85–3.10 Å) and π–π stacking (3.8–4.2 Å) between aromatic rings, stabilizing the crystal lattice . Data collection and refinement using software like APEX2 and SHELXTL are critical for accuracy .

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data Validation : Compare results with positive controls (e.g., ciprofloxacin for bacteria) and validate via triplicate experiments .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase or human kinases). Key parameters include grid box sizes (20×20×20 Å) and Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) for affinity quantification .

- Validation : Cross-reference docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, solvent DMSO concentration) and cell line passage numbers .

- Structural-Activity Relationship (SAR) : Identify substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) using Hammett plots or 3D-QSAR models .

- Orthogonal Assays : Confirm activity via dual methods (e.g., fluorescence-based ATPase assays alongside MTT) to rule out false positives .

Q. How are spectroscopic techniques employed to characterize degradation products under varying pH conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation at pH 2–12 using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and identify fragments via m/z ratios .

- NMR Stability Studies : Track proton shifts (¹H NMR, 500 MHz) in DMSO-d₆ under accelerated degradation (40°C for 14 days) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and correlate with pH to identify labile sites (e.g., thiazole ring cleavage at pH > 10) .

Methodological Resources

- Synthesis : POCl₃-mediated cyclization , recrystallization protocols .

- Structural Analysis : SC-XRD parameters (Mo-Kα radiation, λ = 0.71073 Å) .

- Biological Assays : CLSI guidelines for antimicrobial testing , NCI protocols for anticancer screening .

- Computational Tools : AutoDock Vina , Gaussian 03 for DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.